4-chloro-1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as chloro, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions usually include mild temperatures and the absence of metal catalysts, making the process environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines
Scientific Research Applications
4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER include other pyrazole derivatives with different substituents. Examples include:
- 4-(4-Bromophenyl)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole
- 4-(4-Fluorophenyl)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole
Uniqueness
The uniqueness of 4-[4-CHLORO-1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, selectivity, and potential therapeutic benefits.
Properties
Molecular Formula |
C23H18Cl2N2O2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-chloro-1-(3-chlorophenyl)-3,5-bis(4-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-19-10-6-15(7-11-19)22-21(25)23(16-8-12-20(29-2)13-9-16)27(26-22)18-5-3-4-17(24)14-18/h3-14H,1-2H3 |
InChI Key |
IKWXKEHHQAUVFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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